![molecular formula C18H21N3O B4654310 N-phenyl-N'-[4-(1-pyrrolidinyl)benzyl]urea](/img/structure/B4654310.png)
N-phenyl-N'-[4-(1-pyrrolidinyl)benzyl]urea
Vue d'ensemble
Description
“N-phenyl-N’-[4-(1-pyrrolidinyl)benzyl]urea” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains phenyl groups and a urea group . It’s worth noting that the compound is related to a class of compounds known as anilinopyrimidines .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . A specific synthesis process for “N-phenyl-N’-[4-(1-pyrrolidinyl)benzyl]urea” is not available in the literature I have access to.Applications De Recherche Scientifique
- Application : N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives selectively target some members of the class III receptor tyrosine kinase (RTK) family . These include FLT3, CSF1R, KIT, PDGFRα, and PDGFRβ. Inhibiting these kinases may offer therapeutic benefits in hematologic neoplasms, lung cancer, and pancreatic cancer.
- Potential Therapeutic Use : The compound’s antitumor effects make it a candidate for further investigation as a cancer therapy .
- Rationalizing Selectivity : These simulations help rationalize the selective targeting of specific RTKs within the class III subfamily .
- Subfamily Selectivity : The compound’s ability to selectively inhibit class III RTKs exemplifies the pursuit of subfamily-selective TKIs .
- Potential Impact : Investigating whether N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives affect EGFR could be valuable .
Tyrosine Kinase Inhibition
Antitumor Activity
Molecular Modeling Insights
Multi-Target Kinase Inhibition
ErbB Family and EGFR
PDGF Family and Lung Cancer
Mécanisme D'action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring in similar compounds contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the interaction of N-phenyl-N’-[4-(1-pyrrolidinyl)benzyl]urea with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to influence various biological activities .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a component of the compound, have been compared with the parent aromatic pyrrole and cyclopentane , which could potentially provide insights into the pharmacokinetic properties of N-phenyl-N’-[4-(1-pyrrolidinyl)benzyl]urea.
Result of Action
Compounds with similar structures have been shown to have various biological activities .
Action Environment
The structure of the compound, particularly the presence of the pyrrolidine ring, could potentially influence its stability and efficacy under different environmental conditions .
Propriétés
IUPAC Name |
1-phenyl-3-[(4-pyrrolidin-1-ylphenyl)methyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(20-16-6-2-1-3-7-16)19-14-15-8-10-17(11-9-15)21-12-4-5-13-21/h1-3,6-11H,4-5,12-14H2,(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPGEZJDKHINSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-[4-(pyrrolidin-1-yl)benzyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.